6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H16BrN. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted tetrahydroquinolines depending on the nucleophile used.
Oxidation Reactions: Products include quinoline derivatives.
Scientific Research Applications
6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Uniqueness
6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
6-bromo-4,4,7-trimethyl-2,3-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H16BrN/c1-8-6-11-9(7-10(8)13)12(2,3)4-5-14-11/h6-7,14H,4-5H2,1-3H3 |
InChI Key |
PITLFZDGVQKFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(CCN2)(C)C |
Origin of Product |
United States |
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